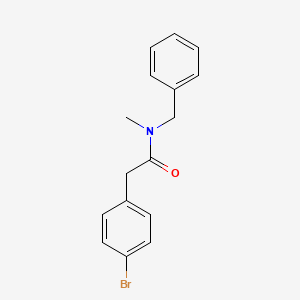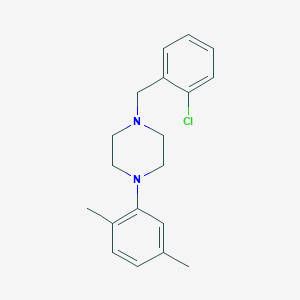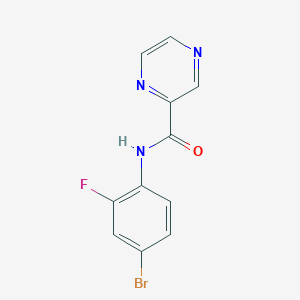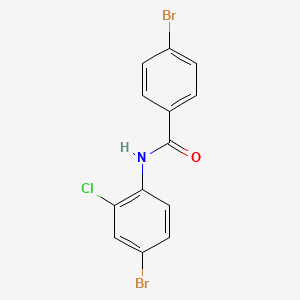
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as EBI-005 or EBI-029 and has been the subject of several scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to act as an inhibitor of certain protein kinases and phosphatases. These enzymes play important roles in cellular signaling pathways, which regulate various cellular processes, such as proliferation, differentiation, and apoptosis. By inhibiting these enzymes, this compound may modulate these pathways and affect cellular behavior.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain protein kinases and phosphatases, such as p38 MAPK, ERK1/2, and SHP-2. In vivo studies have shown that this compound can reduce inflammation and improve symptoms in animal models of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting certain protein kinases and phosphatases. However, this compound also has some limitations. It may have off-target effects on other enzymes or cellular processes, and its efficacy and toxicity may vary depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases and phosphatases. Another area of interest is the investigation of the role of these enzymes in various diseases and cellular processes, and the potential therapeutic applications of targeting them. Additionally, the use of this compound as a tool for studying cellular signaling pathways and protein-protein interactions may also be explored.
合成法
The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been reported in several scientific studies. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base, such as triethylamine or sodium hydroxide. This reaction leads to the formation of the desired compound, which can be purified by column chromatography or recrystallization.
科学的研究の応用
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. In biochemistry, it has been used as a tool to study the role of certain proteins, such as phosphatases and kinases, in cellular signaling pathways. In pharmacology, it has been used to investigate the pharmacokinetics and pharmacodynamics of drugs that target these pathways.
特性
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-20-15-7-5-4-6-14(15)18-17(20)19-16(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTBDBZVGIQAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5816197.png)


![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5816219.png)

![3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5816232.png)

![N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5816248.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5816252.png)


![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)